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molecular formula C12H23N B8746356 N-tert-butyl-3,3-dimethylhex-5-yn-1-amine

N-tert-butyl-3,3-dimethylhex-5-yn-1-amine

Cat. No. B8746356
M. Wt: 181.32 g/mol
InChI Key: IBYJBMMBSNLRFG-UHFFFAOYSA-N
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Patent
US08431564B2

Procedure details

A solution of 1.3 g of 24b in 15 ml of tert.butylamine, was heated in a closed vessel at an oil bath at 70° C. for 4 days. The reaction was concentrated (rotavap, 150 mB, 40° C.) and then diluted with water and acidified with 1N HCl. The organic layer was washed twice with ether. The aqueous phase was made alkaline (2N NaOH) and extracted with diethylether. The organic material was dried and concentrated (100 mm, 40° C.) to give 960 mg of amine 24c, as a colorless oil. NMR (CDCl3) δ 1.00 (s, 6, 2×CH3), 1.11 (s, 9, tertC4H9), 1.47 (m, 2, CH2), 1.98 (t, 1, acetylene), 2.10 (d, 2, CH2), 2.55 (m, 2, CH2).
Name
24b
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][C:10]#[CH:11])(=O)=O.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>>[C:14]([NH:18][CH2:6][CH2:7][C:8]([CH3:13])([CH3:12])[CH2:9][C:10]#[CH:11])([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
24b
Quantity
1.3 g
Type
reactant
Smiles
CS(=O)(=O)OCCC(CC#C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated (rotavap, 150 mB, 40° C.)
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
The organic layer was washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The organic material was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (100 mm, 40° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCC(CC#C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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